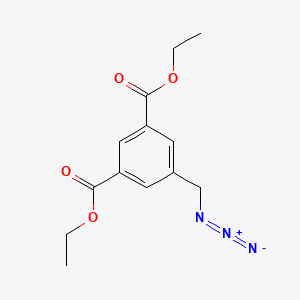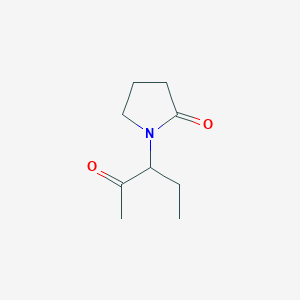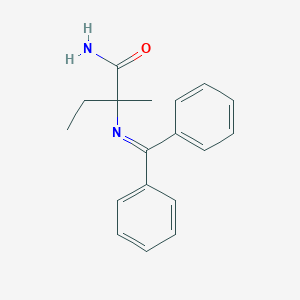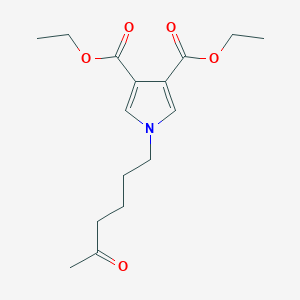![molecular formula C17H20N2O2 B14181935 N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide CAS No. 833456-03-4](/img/structure/B14181935.png)
N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyridine ring, which is further connected to a methylpropanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the cyanoacetylation of amines, where various substituted aryl or heteryl amines are treated with alkyl cyanoacetates to yield the desired cyanoacetamide derivatives .
Chemical Reactions Analysis
N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the compound. The major products formed from these reactions can include various substituted pyridine derivatives and amides .
Scientific Research Applications
N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of novel heterocyclic compounds with potential biological activities . In biology and medicine, this compound has been studied for its potential as an inhibitor of specific molecular pathways, such as the FLT3-ITD and BCR-ABL pathways, which are involved in certain types of leukemia . Additionally, it has shown promise in antioxidant and anti-inflammatory activities .
Mechanism of Action
The mechanism of action of N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For example, it has been identified as an inhibitor of the FLT3-ITD and BCR-ABL pathways, which are crucial in the development and progression of certain types of leukemia . By inhibiting these pathways, the compound can induce proapoptotic effects on leukemia cells, leading to their death and potentially reducing the progression of the disease.
Comparison with Similar Compounds
N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide can be compared with other similar compounds, such as N-(pyridin-2-yl)amides and various pyridine derivatives . These compounds share structural similarities but may differ in their biological activities and mechanisms of action. For instance, while this compound is known for its inhibitory effects on specific leukemia pathways, other pyridine derivatives may exhibit different pharmacological properties, such as antimicrobial or anticancer activities .
Properties
CAS No. |
833456-03-4 |
|---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
N-[[6-(3-methoxyphenyl)pyridin-2-yl]methyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)17(20)18-11-14-7-5-9-16(19-14)13-6-4-8-15(10-13)21-3/h4-10,12H,11H2,1-3H3,(H,18,20) |
InChI Key |
RFVUXLHVZISRSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=CC=C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide](/img/structure/B14181852.png)

![Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14181857.png)
![3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14181858.png)
![N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B14181878.png)
![5-[(Benzyloxy)methyl]spiro[3.5]nonane](/img/structure/B14181880.png)

![Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis-](/img/structure/B14181885.png)



![[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid](/img/structure/B14181913.png)


